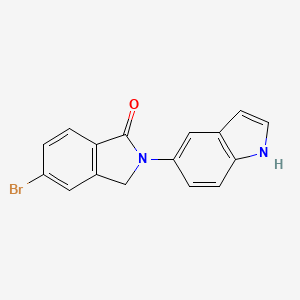
5-Bromo-2-(1H-indol-5-yl)-2,3-dihydro-1H-isoindol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(1H-indol-5-yl)-2,3-dihydro-1H-isoindol-1-one is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-Brom-2-(1H-indol-5-yl)-2,3-dihydro-1H-isoindol-1-on umfasst typischerweise mehrstufige organische Reaktionen. Eine übliche Methode beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Beispielsweise kann die Reaktion von 5-Bromindol mit einem geeigneten Isoindolinderivat unter einer Reihe von Schritten, einschließlich Bromierung, Cyclisierung und Reinigung, die gewünschte Verbindung ergeben .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann optimierte Synthesewege beinhalten, die eine hohe Ausbeute und Reinheit gewährleisten. Techniken wie kontinuierliche Fließsynthese und die Verwendung fortschrittlicher Katalysatoren können eingesetzt werden, um den Produktionsprozess effizient zu skalieren .
Analyse Chemischer Reaktionen
Reaktionstypen
5-Brom-2-(1H-indol-5-yl)-2,3-dihydro-1H-isoindol-1-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsstufen zu bilden, die ihre biologische Aktivität verändern können.
Reduktion: Reduktionsreaktionen können die in der Verbindung vorhandenen funktionellen Gruppen modifizieren, was möglicherweise zu neuen Derivaten mit einzigartigen Eigenschaften führt.
Substitution: Das Bromatom in der Verbindung kann durch andere funktionelle Gruppen durch nucleophile Substitutionsreaktionen ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Natriummethoxid. Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und inerte Atmosphären, um unerwünschte Nebenreaktionen zu vermeiden .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu Chinonderivaten führen, während Substitutionsreaktionen eine Vielzahl von funktionalisierten Indolderivaten erzeugen können .
Wissenschaftliche Forschungsanwendungen
5-Brom-2-(1H-indol-5-yl)-2,3-dihydro-1H-isoindol-1-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Derivate der Verbindung haben sich als Inhibitoren bestimmter Enzyme und Rezeptoren gezeigt, was sie in biochemischen Studien nützlich macht.
5. Wirkmechanismus
Der Wirkmechanismus von 5-Brom-2-(1H-indol-5-yl)-2,3-dihydro-1H-isoindol-1-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden, ihre Aktivität hemmen und so ihre biologischen Wirkungen entfalten. Die genauen beteiligten Pfade hängen von der spezifischen Anwendung und dem Zielmolekül ab .
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(1H-indol-5-yl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and the target molecule .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-Bromindol: Ein einfacheres Indolderivat mit ähnlicher Bromierung, aber ohne die Isoindolinstruktur.
2,3-Dihydro-1H-isoindol-1-on: Die Kernstruktur ohne die Indol-Einheit.
Indol-3-essigsäure: Ein natürlich vorkommendes Indolderivat mit unterschiedlichen funktionellen Gruppen und biologischen Aktivitäten.
Einzigartigkeit
5-Brom-2-(1H-indol-5-yl)-2,3-dihydro-1H-isoindol-1-on ist aufgrund seiner kombinierten Indol- und Isoindolinstrukturen einzigartig, die unterschiedliche chemische und biologische Eigenschaften verleihen.
Eigenschaften
CAS-Nummer |
918331-56-3 |
|---|---|
Molekularformel |
C16H11BrN2O |
Molekulargewicht |
327.17 g/mol |
IUPAC-Name |
5-bromo-2-(1H-indol-5-yl)-3H-isoindol-1-one |
InChI |
InChI=1S/C16H11BrN2O/c17-12-1-3-14-11(7-12)9-19(16(14)20)13-2-4-15-10(8-13)5-6-18-15/h1-8,18H,9H2 |
InChI-Schlüssel |
GCKVOBXVAYORSV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC(=C2)Br)C(=O)N1C3=CC4=C(C=C3)NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{4-[3-(Methylsulfanyl)-1H-pyrazol-5-yl]phenyl}piperidine](/img/structure/B12604470.png)
boranyl](/img/structure/B12604474.png)
![N-(2-Ethoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12604478.png)
![2-{4-[5-(2-Methylphenyl)-1,3-oxazol-2-yl]phenyl}-5-phenyl-1,3-oxazole](/img/structure/B12604482.png)
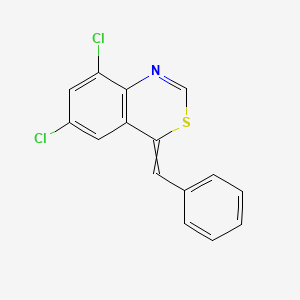
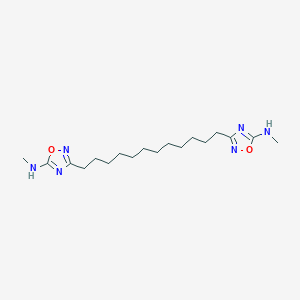

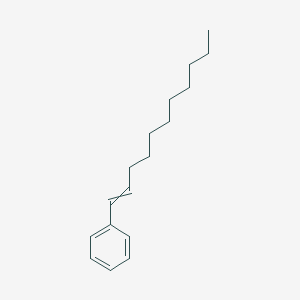
![1-[(1S,2R)-2-Methoxy-1,2-diphenylethyl]pyrrolidin-2-one](/img/structure/B12604514.png)

![6-(2-Fluorophenyl)-4-propoxypyrido[3,2-D]pyrimidin-2-amine](/img/structure/B12604534.png)

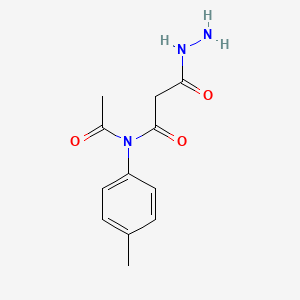
![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-4-(1-piperazinyl)-](/img/structure/B12604548.png)
